molecular formula C36H50O2Si2 B14244448 Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione CAS No. 189619-30-5

Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione

Cat. No.: B14244448
CAS No.: 189619-30-5
M. Wt: 570.9 g/mol
InChI Key: MLKRAGGEZISJIP-UHFFFAOYSA-N
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Description

Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central ethane-1,2-dione core with two phenyl rings substituted with tri(propan-2-yl)silyl groups connected via ethynyl linkages. The presence of these bulky silyl groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione exerts its effects is largely dependent on its interactions with other molecules. The tri(propan-2-yl)silyl groups can influence the compound’s reactivity and binding properties. Molecular targets and pathways involved may include enzyme inhibition, receptor binding, or participation in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Triisopropylsilylacetylene: A simpler analog with similar silyl groups but lacking the phenyl and ethane-1,2-dione components.

    1,2-Bis(triethoxysilyl)ethane: Another compound with silyl groups, used in the preparation of mesoporous materials.

Uniqueness

Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione stands out due to its combination of ethane-1,2-dione core and bulky silyl-substituted phenyl rings. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

189619-30-5

Molecular Formula

C36H50O2Si2

Molecular Weight

570.9 g/mol

IUPAC Name

1,2-bis[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethane-1,2-dione

InChI

InChI=1S/C36H50O2Si2/c1-25(2)39(26(3)4,27(5)6)23-21-31-13-17-33(18-14-31)35(37)36(38)34-19-15-32(16-20-34)22-24-40(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3

InChI Key

MLKRAGGEZISJIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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